molecular formula C10H7NaO9S3 B12330409 sodium;3,5-disulfonaphthalene-1-sulfonate

sodium;3,5-disulfonaphthalene-1-sulfonate

Cat. No.: B12330409
M. Wt: 390.3 g/mol
InChI Key: PHLNOHAVZQJRIW-UHFFFAOYSA-M
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Description

Sodium;3,5-disulfonaphthalene-1-sulfonate is a chemical compound with the molecular formula C10H9NaO9S3. It is a sodium salt derivative of naphthalene trisulfonic acid. This compound is known for its high solubility in water and is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,5-disulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfuric acid, leading to the formation of naphthalene-1-sulfonic acid. Further sulfonation at the 3 and 5 positions results in the formation of naphthalene-1,3,5-trisulfonic acid. The final step involves neutralizing the trisulfonic acid with sodium hydroxide to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,5-disulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted naphthalene derivatives .

Scientific Research Applications

Sodium;3,5-disulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;3,5-disulfonaphthalene-1-sulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium;3,6-disulfonaphthalene-1-sulfonate
  • Naphthalene-1,3,5-trisulfonic acid, sodium salt
  • Naphthalene-1,3,6-trisulfonic acid, sodium salt

Uniqueness

Sodium;3,5-disulfonaphthalene-1-sulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry .

Properties

Molecular Formula

C10H7NaO9S3

Molecular Weight

390.3 g/mol

IUPAC Name

sodium;3,5-disulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-1

InChI Key

PHLNOHAVZQJRIW-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na+]

Origin of Product

United States

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